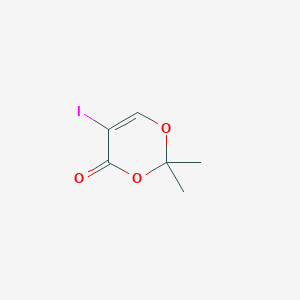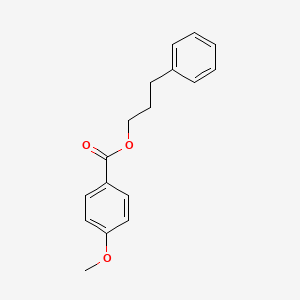![molecular formula C10H15ClO3 B14326635 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane CAS No. 97321-38-5](/img/structure/B14326635.png)
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both a dioxolane ring and a bicycloheptane structure makes it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane typically involves the formation of the dioxolane ring followed by the construction of the bicyclic system. One common method involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as distillation and crystallization are optimized to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Cyclopropanation: The bicyclic structure can be formed through the Simmons-Smith reaction, which involves the reaction of an organozinc carbenoid with an alkene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Cyclopropanation: The Simmons-Smith reaction typically uses diiodomethane and a zinc-copper couple.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while cyclopropanation results in the formation of the bicyclic structure.
科学的研究の応用
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. In the context of its application as an inhibitor of the PI3K-AKT-mTOR pathway, the compound binds to the active site of the enzymes involved, thereby blocking their activity and inhibiting the signaling pathway . This can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
Bicyclo[4.1.0]heptane: A compound with a similar bicyclic structure but lacking the dioxolane ring.
Uniqueness
3-[4-(Chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane is unique due to the combination of the dioxolane ring and the bicyclic heptane structure. This dual functionality provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
97321-38-5 |
|---|---|
分子式 |
C10H15ClO3 |
分子量 |
218.68 g/mol |
IUPAC名 |
3-[4-(chloromethyl)-1,3-dioxolan-2-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H15ClO3/c11-4-7-5-12-10(13-7)6-1-2-8-9(3-6)14-8/h6-10H,1-5H2 |
InChIキー |
NBDKOJSGJIGOBM-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(O2)CC1C3OCC(O3)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)
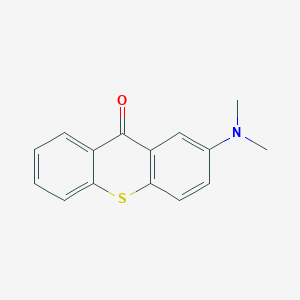
![N-Hydroxy-N-{[4-(2-methylpropyl)phenyl]methyl}acetamide](/img/structure/B14326572.png)
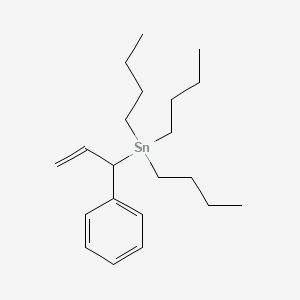
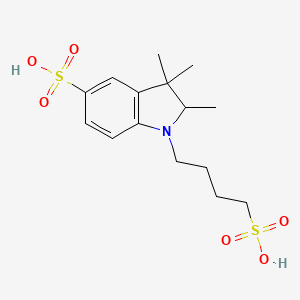
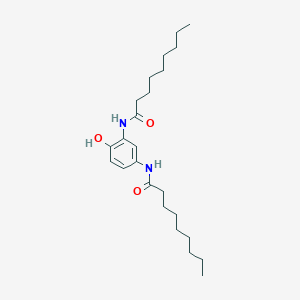
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
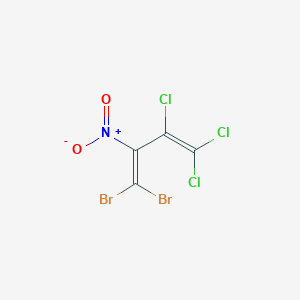
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)

